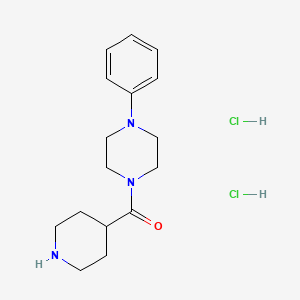

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Description

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O.2ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;;/h1-5,14,17H,6-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMODCJOKCHOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661723 | |

| Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184996-07-3 | |

| Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

The compound has the molecular formula C16H25Cl2N3O and is characterized by the presence of a piperazine and piperidine moiety. Its structure is critical in determining its biological activity, as it interacts with various biological targets.

Research indicates that (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride exhibits significant activity against several biological targets:

- Dopamine Receptors : The compound has been evaluated for its affinity and selectivity toward dopamine receptors, particularly the D3 receptor. Studies show that it promotes β-arrestin translocation and G protein activation, which are crucial for dopamine receptor signaling pathways .

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it showed a GI50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

- EGFR Inhibition : The compound has also been tested for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer progression. IC50 values for inhibition ranged from 89 to 137 nM, suggesting potent activity against this target .

Biological Activity Data

| Biological Activity | Target | Effect | IC50/GI50 Value |

|---|---|---|---|

| Dopamine Receptor Activation | D3 Receptor | β-arrestin translocation | Not specified |

| Antiproliferative Activity | Various Cancer Lines | Cell growth inhibition | GI50 ~ 0.95 µM |

| EGFR Inhibition | EGFR | Growth factor signaling inhibition | IC50 ~ 89 nM |

Case Studies

Several studies have highlighted the biological efficacy of (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride:

- Anticancer Activity : A study evaluated the compound's effects on A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic) cancer cell lines. The results showed that it was more potent than doxorubicin in some cases, indicating its potential as a novel anticancer agent .

- Neuroprotective Effects : In neurodegenerative disease models, the compound's ability to protect dopaminergic neurons was assessed, demonstrating promising results that warrant further exploration in neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

Understanding SAR is vital for optimizing the efficacy of (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride:

- Substituent Variations : Modifications on the piperazine and piperidine rings can significantly alter the binding affinity and selectivity towards dopamine receptors and other targets. For instance, introducing different halogen groups has shown variations in antiproliferative activity against cancer cells .

- Molecular Modeling Studies : Computational studies have provided insights into how structural changes affect receptor interactions, helping guide further synthesis of more potent analogs .

Scientific Research Applications

Pharmacological Effects

- Antidepressant-like Effects : In preclinical studies, this compound has shown potential antidepressant-like effects in rodent models, suggesting its utility in treating mood disorders.

- Anxiolytic Properties : Research indicates that compounds with similar structures have anxiolytic effects, supporting further investigation into this compound's potential for anxiety treatment .

Therapeutic Applications

The unique structure of (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride positions it as a candidate for various therapeutic applications:

1. Neurological Disorders

- The compound's ability to modulate serotonin pathways makes it a candidate for treating conditions such as depression and anxiety disorders.

2. Cancer Treatment

- Some studies suggest that piperazine derivatives can influence tumor growth and may be explored for their potential anti-cancer properties.

3. Pain Management

- By affecting neurotransmitter release, this compound may also play a role in pain modulation, warranting further research into its analgesic properties.

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride exhibited significant antidepressant-like effects in rodent models when administered at specific dosages. The results indicated alterations in serotonin levels consistent with traditional antidepressants .

Study 2: Anxiolytic Effects

Research conducted by the Journal of Medicinal Chemistry highlighted the anxiolytic properties of similar piperazine derivatives. The findings suggest that (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride could potentially share these properties, making it a subject for further clinical trials .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three primary analogs based on substituent variations and pharmacological implications:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Target (Hypothesized) | Hazard Statements |

|---|---|---|---|---|---|

| (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (Target) | C₁₇H₂₅Cl₂N₃O | ~346.3* | Phenylpiperazine, piperidine | Dopamine/5-HT receptors | Data unavailable |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | C₁₁H₂₃Cl₂N₃O | 284.23 | Methylpiperazine | Kinase inhibitors or GPCR ligands | H302, H315, H319, H332, H335 |

| Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS 39640-05-6) | C₁₀H₁₄Cl₂N₃O | ~276.1 | Pyridine | Unknown (potential kinase modulation) | No GHS classification |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | 292.2 | Aminomethyl-piperidine, pyridine | Neurotransporter targets | Not classified |

*Calculated based on structural analogs.

Key Observations:

- Substituent Impact : The phenyl group in the target compound likely enhances lipophilicity and receptor affinity compared to methyl or pyridine substituents .

- Therapeutic Potential: Piperazine-piperidine hybrids are frequently explored for CNS disorders due to their ability to cross the blood-brain barrier .

Pharmacological and Physicochemical Comparisons

- Solubility: Dihydrochloride salts generally improve aqueous solubility. For example, (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is stored under dry conditions, suggesting hygroscopicity .

- Synthetic Challenges : highlights rearrangement risks during synthesis, which may affect yield and purity in piperazine-piperidine hybrids .

- Regulatory Status : Analogs like levocetirizine dihydrochloride are FDA-approved, underscoring the regulatory pathway feasibility for the target compound .

Preparation Methods

Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and assessed for anticonvulsant activity in animal models of epilepsy. These compounds are designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones where the heterocyclic imide ring has been changed into a chain amide bond. The final compounds were synthesized through the alkylation reaction of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.

Reaction Conditions

The alkylation reaction is conducted at 60 °C in a biphasic liquid-solid system consisting of dry acetone, potassium carbonate, and a catalytic amount of potassium iodide. High-performance liquid chromatography (HPLC) is used to monitor the reaction's progress. The resulting compounds are obtained with yields ranging from 44% to 78%.

Characterization

The synthesized compounds are fully characterized through elemental analyses and 1H NMR, 13C NMR, and LC/MS spectra.

Example Characterization Data

For instance, the 1H NMR spectrum of a compound showed proton chemical shifts consistent with its structure, including multiplets for piperazine moiety protons, a singlet for the methylene linker at the acetamide fragment, and multiplets for aromatic protons. The 13C NMR spectrum showed peaks corresponding to carbon atoms of the piperazine ring, the methylene linker, and aromatic rings, as well as a peak for the carbonyl group carbon.

Biological Activity

The synthesized compounds were evaluated for anticonvulsant activity using the maximal electroshock (MES) model and subcutaneous pentylenetetrazole (scPTZ) test in mice. Additionally, acute neurological toxicity (NT) was assessed using the rotarod test.

Table of Anticonvulsant Activity

| No. | R1 | R2 | X | R3 | Intraperitoneal administration in mice | clog P | ||

|---|---|---|---|---|---|---|---|---|

| MES b | scPTZ c | NT d | ||||||

| 0.5 h 4 h | 0.5 h 4 h | 0.5 h 4 h | ||||||

| 3 | Cl | H | – | – | – – | – – | – – | 3.15 |

| 4 | Cl | 2–Cl | – | – | – – | – – | – – | 3.71 |

| 5 | Cl | 4–Cl | – | – | – – | – – | – – | 3.71 |

| 6 | Cl | 2,3–Cl | – | – | – – | – – | – – | 4.26 |

| 7 | Cl | 2–F | – | – | – – | – – | – – | 3.31 |

| 8 | Cl | 4–F | – | – | – – | – – | – – | 3.31 |

| 9 | Cl | 3–CF3 | – | – | – – | – – | – – | 4.07 |

| 10 | Cl | – | N | – | – – | – – | – – | 1.72 |

| 11 | Cl | – | N | – | – – | – – | 300 – | 2.80 |

| 12 | Cl | – | N | –CH3 | 100 – | – – | – – | 1.07 |

| 13 | Cl | – | O | – | 100 300 | – – | 300 – | 0.92 |

| 14 | CF3 | H | – | – | – 100 | – – | 300 Z 300 | 3.51 |

| 15 | CF3 | 2–Cl | – | – | – – | – – | – – | 4.07 |

| 16 | CF3 | 4–Cl | – | – | – – | – 100 | – – | 4.07 |

| 17 | CF3 | 2–F | – | – | – – | – – | – – | 3.67 |

| 18 | CF3 | 4–F | – | – | – – | – – | – – | 3.67 |

| 19 | CF3 | 3–CF3 | – | – | – 100 | – – | – – | 4.43 |

| 20 | CF3 | – | N | – | – – | – – | 300 – | 2.08 |

| 21 | CF3 | – | N | – | – – | – – | 300 – | 3.16 |

| 22 | CF3 | – | N | –CH3 | 30 – | – – | – – | 1.43 |

| 23 | CF3 | – | O | – | 300 – | – – | 300 – | 1.28 |

| 24 | CF3 | 2–Br | – | – | – – | – – | – – | 4.40 |

Legend:

Intraperitoneal administration in mice at doses of 30, 100 and 300 mg/kg. An observation was carried out at two different time intervals—0.5 and 4 h.

MES—maximal electroshock seizure test. The numbers indicate the minimal dose (mg/kg) required to abolish the hind limb tonic extension in 50 % of animals.

scPTZ—subcutaneous pentylenetetrazole seizure test. The numbers indicate the minimal dose (mg/kg) required to abolish the seizures induced by pentylenetetrazole (125 mg/kg) in 50 % of animals.

NT—acute neurological toxicity. The numbers indicate the minimal dose (mg/kg) required to produce motor impairment in the rotarod test in 50 % of animals. Z—mortality.

The values of clog P were calculated using ChemDraw Ultra 8.0 software (Cambridgesoft, Cambridge, MA, USA).

Q & A

Q. How can researchers develop robust HPLC methods for analyzing degradation products under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.